1-(2-Methoxy-4-methylphenyl)piperazine 1-(2-Methoxy-4-methylphenyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20454057
InChI: InChI=1S/C12H18N2O/c1-10-3-4-11(12(9-10)15-2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
SMILES:
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

1-(2-Methoxy-4-methylphenyl)piperazine

CAS No.:

Cat. No.: VC20454057

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxy-4-methylphenyl)piperazine -

Specification

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name 1-(2-methoxy-4-methylphenyl)piperazine
Standard InChI InChI=1S/C12H18N2O/c1-10-3-4-11(12(9-10)15-2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
Standard InChI Key DGJIEOYZRNNVDF-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)N2CCNCC2)OC

Introduction

Overview

1-(2-Methoxy-4-methylphenyl)piperazine is a piperazine derivative characterized by a phenyl ring substituted with methoxy and methyl groups at the 2- and 4-positions, respectively, linked to a piperazine moiety. While this compound has been discontinued from commercial availability , its structural features and potential applications in medicinal chemistry warrant detailed examination. This review synthesizes available data on its chemical properties, synthesis pathways, and hypothetical pharmacological relevance, drawing from patent literature and physicochemical analyses .

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.28 g/mol . Its structure combines a methoxy-substituted aromatic ring and a piperazine group, conferring both lipophilic and basic characteristics. The methoxy group (-OCH₃) at the 2-position and methyl group (-CH₃) at the 4-position influence electronic distribution and steric interactions, potentially affecting receptor binding in biological systems.

Calculated Physicochemical Parameters

PropertyValue
logP (Partition Coefficient)~2.1 (estimated)
Hydrogen Bond Donors1 (piperazine NH)
Hydrogen Bond Acceptors3 (piperazine N, methoxy O)
Polar Surface Area~38 Ų
Water SolubilityLow (LogSw ≈ -3.5)

The estimated logP value suggests moderate lipophilicity, aligning with trends observed in similar piperazine derivatives . Low water solubility may limit bioavailability, necessitating formulation strategies for experimental applications .

Synthesis and Manufacturing

Patent-Derived Methodologies

A patented synthesis route for structurally analogous compounds involves multi-step alkylation and purification processes . For example, 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl)propane hydrochloride is prepared via:

  • Alkylation of 2,6-dioxopiperidine with 1-bromo-3-chloropropane in acetone using potassium carbonate and tetrabutylammonium bromide .

  • Nucleophilic substitution with 1-(2-methoxyphenyl)piperazine in dimethylformamide (DMF) catalyzed by sodium iodide .

  • Purification via recrystallization in isopropyl alcohol to isolate the hydrochloride salt .

While this method targets a different derivative, it highlights scalable techniques applicable to synthesizing 1-(2-methoxy-4-methylphenyl)piperazine, such as phase-transfer catalysis and solvent-mediated crystallization.

Challenges in Production

The discontinuation of 1-(2-methoxy-4-methylphenyl)piperazine may reflect synthetic hurdles, such as:

  • Byproduct Formation: Patent literature notes impurities like 1,3-bis-[4-(2-methoxyphenyl)piperazin-1-yl]propane, requiring rigorous chromatographic separation .

  • Stability Issues: Piperazine derivatives are prone to oxidation, necessitating inert atmospheric handling.

Future Perspectives

Reviving interest in 1-(2-methoxy-4-methylphenyl)piperazine requires:

  • Solubility Enhancement: Prodrug formulations or salt formation to improve aqueous compatibility.

  • Target Validation: High-throughput screening to identify potential therapeutic targets.

  • Synthetic Optimization: Development of one-pot methodologies to reduce byproduct generation .

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